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molecular formula C9H9Cl3O2 B150315 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol CAS No. 14337-31-6

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Cat. No. B150315
M. Wt: 255.5 g/mol
InChI Key: DQMIPRIVNVYSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544766

Procedure details

A 10 g quantity of tetraethyl ammonium salt of p-toluenesulfonic acid was dissolved in 60 ml of dimethylformamide containing 0.1 mole of chloroform. The solution was placed in a cathode chamber and in an anode chamber. Further 13.6 g (0.1 mole) of p-methoxybenzaldehyde and 0.01 mole of carbon tetrachloride was introduced into the cathode chamber. A glass filter was used as a diaphragm. Electrolysis was conducted at a constant current of 0.1 A. After current (2 F/mole) was passed, the reaction liquid was withdrawn from the cathode chamber. The carbon tetrachloride and chloroform were distilled off and the residue was extracted with methylene chloride. The methylene chloride was distilled off from the extract and the residue was distilled in a vacuum, giving trichloromethyl-4-methoxyphenyl carbinol. Yield 94.5%, b.p. 122°-124° C./1 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N+](CC)(CC)CC)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.CN(C)C=O.[CH3:26][O:27][C:28]1[CH:35]=[CH:34][C:31]([CH:32]=[O:33])=[CH:30][CH:29]=1.[C:36](Cl)([Cl:39])([Cl:38])[Cl:37]>C(Cl)(Cl)Cl>[Cl:37][C:36]([CH:32]([C:31]1[CH:34]=[CH:35][C:28]([O:27][CH3:26])=[CH:29][CH:30]=1)[OH:33])([Cl:39])[Cl:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A glass filter
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
was withdrawn from the cathode chamber
DISTILLATION
Type
DISTILLATION
Details
The carbon tetrachloride and chloroform were distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with methylene chloride
DISTILLATION
Type
DISTILLATION
Details
The methylene chloride was distilled off from the
EXTRACTION
Type
EXTRACTION
Details
extract
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC(Cl)(Cl)C(O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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